Pyrogallol Red

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

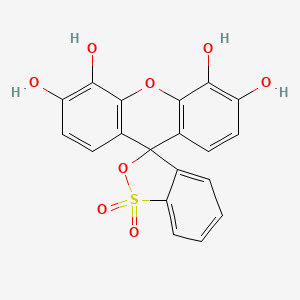

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8S/c20-12-7-5-10-17(15(12)22)26-18-11(6-8-13(21)16(18)23)19(10)9-3-1-2-4-14(9)28(24,25)27-19/h1-8,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQNCHZOCSYKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O)OS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067703 | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32638-88-3, 85531-30-2 | |

| Record name | Pyrogallol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32638-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol sulfonphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032638883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrogallol Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085531302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyrogallol Red Protein Assay: A Technical Guide to its Core Principles and Applications

The Pyrogallol Red (PR) protein assay is a rapid and sensitive colorimetric method for the quantification of total protein, particularly in biological samples such as urine and cerebrospinal fluid (CSF).[1] This guide provides an in-depth exploration of the assay's fundamental principles, a detailed experimental protocol, and a summary of its performance characteristics for researchers, scientists, and professionals in drug development.

Core Principle: A Symphony of Molecular Interactions

The this compound protein assay is predicated on the interaction between a specific dye-metal complex and protein molecules in an acidic environment. The key players in this reaction are this compound, a sulfonphthalein dye, and molybdate ions.

In an acidic solution, this compound combines with sodium molybdate to form a reddish complex that exhibits an absorbance maximum at approximately 460 nm.[2][3] When a protein is introduced to this acidic medium, the basic amino acid residues of the protein, primarily through their amino groups, bind to the this compound-molybdate complex.[1][2][4] This binding event induces a conformational change in the dye, resulting in the formation of a stable, blue-colored complex.[1] This new protein-dye complex has a shifted maximum absorbance to around 600 nm.[1][2][4]

The intensity of the blue color produced is directly proportional to the concentration of protein in the sample.[2][5] By measuring the absorbance of the solution at this higher wavelength, one can accurately quantify the amount of protein present.

The underlying chemical principle can be visualized as a signaling pathway:

Quantitative Data Summary

The performance of the this compound protein assay is characterized by its sensitivity and linear range. The following tables summarize key quantitative data gathered from various sources.

| Parameter | Value | Source |

| Linear Range | 0.01–2 mg/mL | [4] |

| Up to 150 mg/dL (high sensitivity) | [2] | |

| Up to 600 mg/dL (low sensitivity) | [2] | |

| Up to 4000 mg/L | [6] | |

| Up to 2.6 g/L | [7] | |

| Sensitivity | Detection limit of 9.44 mg/L | [5][6] |

| 1 mg/L = 0.00026 Absorbance | [5][6] |

Detailed Experimental Protocol

This section outlines a typical experimental workflow for the this compound protein assay.

The experimental workflow can be visualized as follows:

Reagents and Materials

-

This compound Reagent: A buffered solution containing this compound and sodium molybdate in an acidic buffer. Commercial kits are readily available.

-

Protein Standard: A protein solution of known concentration, typically Bovine Serum Albumin (BSA) or human serum albumin.[3][4]

-

Samples: The biological samples in which protein concentration is to be determined.

-

Spectrophotometer: Capable of measuring absorbance at 600 nm.

-

Cuvettes or 96-well plate

-

Pipettes

Assay Procedure

-

Preparation of Standards: Prepare a series of dilutions of the protein standard to generate a standard curve. A typical concentration range is from 0.05 mg/mL to 1.0 mg/mL.[1]

-

Sample Preparation: If the protein concentration in the samples is expected to be high, dilute them with an appropriate buffer or saline.

-

Assay Reaction:

-

Pipette a defined volume of the this compound reagent into each tube or well.

-

Add a small volume of each standard and unknown sample to their respective tubes/wells.

-

Include a blank containing only the reagent and the sample buffer.

-

Mix the contents gently.

-

-

Incubation: Incubate the reactions for a specified time at room temperature (e.g., 10 minutes).[2] The color is generally stable for at least 30 minutes when protected from light.[5]

-

Measurement: Measure the absorbance of the standards and samples at approximately 600 nm against the blank.[1][2]

-

Data Analysis:

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Concluding Remarks

The this compound protein assay offers a sensitive, rapid, and straightforward method for total protein quantification. Its principle, based on the specific interaction between the this compound-molybdate complex and proteins, allows for reliable measurements, particularly for low-concentration samples. By understanding the core principles and adhering to a standardized protocol, researchers can effectively utilize this assay in various applications within research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. biolabo.fr [biolabo.fr]

- 3. biolabo.fr [biolabo.fr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. spinreact.com [spinreact.com]

- 7. Evaluation of an automated this compound-molybdate method for the measurement of urinary protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Quantification with Pyrogallol Red Dye-Binding Theory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pyrogallol Red (PGR) dye-binding method for the quantification of proteins. It delves into the core theory, experimental protocols, quantitative data, and limitations of this widely used colorimetric assay.

Core Principles of the this compound Dye-Binding Assay

The this compound protein assay is a colorimetric method used to determine the concentration of protein in a solution. The fundamental principle lies in the interaction between the protein, this compound dye, and molybdate ions in an acidic environment.[1][2][3]

In an acidic solution, this compound and sodium molybdate form a red-colored complex, which exhibits an absorption maximum at approximately 460 nm.[1][3] When a protein is introduced into this solution, the this compound-molybdate complex preferentially binds to the basic amino acid residues of the protein, primarily the protonated alpha and epsilon-amino groups of lysine and the guanidinium group of arginine.[4] This binding event induces a conformational change in the dye-molybdate complex, resulting in a shift of its maximum absorbance to around 600 nm and a color change from red to blue.[5] The intensity of the blue color is directly proportional to the concentration of protein in the sample.[2]

Quantitative Data

The this compound assay is known for its sensitivity and broad linear range. The following tables summarize typical quantitative data for this method.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value(s) | Source(s) |

| Linearity Range | 0.01 - 2.0 mg/mL | [1] |

| 10 - 16,000 mg/L | ||

| Up to 600 mg/dL (low sensitivity procedure) | [6] | |

| Detection Limit | Approximately 9.44 mg/L | [2] |

| Wavelength of Maximum Absorbance (with protein) | ~600 nm (typically 598-600 nm) | [1][2][5] |

| Incubation Time | 3 - 10 minutes | [1][2] |

| Incubation Temperature | Room temperature or 37°C | [2] |

Table 2: Example of a Bovine Serum Albumin (BSA) Standard Curve

While raw data from a single definitive source is not available, a typical standard curve would be generated by preparing a series of known BSA concentrations and measuring their absorbance at 600 nm. The following is a representative dataset based on typical assay performance.

| BSA Concentration (µg/mL) | Representative Absorbance at 600 nm (Corrected for Blank) |

| 0 | 0.000 |

| 125 | 0.150 |

| 250 | 0.300 |

| 500 | 0.600 |

| 750 | 0.900 |

| 1000 | 1.200 |

| 1500 | 1.800 |

| 2000 | 2.000 (may start to plateau) |

Note: These are illustrative values. A standard curve must be generated for each experiment.

Experimental Protocols

This section provides a detailed methodology for performing the this compound protein assay.

Reagent Preparation: this compound-Molybdate Working Solution

For a ready-to-use commercial kit, follow the manufacturer's instructions. To prepare the reagent from individual components, a typical formulation is as follows:

Components:

-

This compound

-

Sodium Molybdate

-

Succinic Acid (for buffering)

-

Sodium Oxalate

-

Sodium Benzoate (as a preservative)

-

Methanol (in some formulations)[3]

-

Deionized Water

Preparation Steps:

-

Dissolve sodium molybdate, succinic acid, sodium oxalate, and sodium benzoate in approximately 80% of the final volume of deionized water.

-

Add this compound and mix until completely dissolved. Some formulations may require the addition of methanol at this stage.[3]

-

Bring the solution to the final volume with deionized water.

-

The pH of the final solution should be acidic.

-

Store the reagent in a light-protected container at 2-8°C.

Manual Assay Protocol (Test Tube Format)

-

Prepare Standards: Prepare a series of protein standards using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA). A typical concentration range is 125 to 2000 µg/mL. Dilute the protein standard in the same buffer as the unknown samples.

-

Sample Preparation: If the protein concentration of the unknown sample is expected to be high, dilute it with the appropriate buffer to fall within the linear range of the assay.

-

Assay Setup:

-

Label a set of clean, dry test tubes for the blank, each standard, and each unknown sample.

-

Pipette 1.0 mL of the this compound-Molybdate working solution into each tube.[1]

-

-

Addition of Samples and Standards:

-

Incubation: Mix the contents of each tube thoroughly by gentle vortexing or inversion. Incubate the tubes for 5-10 minutes at room temperature or 3-5 minutes at 37°C.[1][2] The color is generally stable for at least 30 minutes.[2]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 600 nm.

-

Zero the instrument using the "Blank" sample.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Create a standard curve by plotting the blank-corrected absorbance of the standards versus their known concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Visualizations

Reaction Mechanism

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. biolabo.fr [biolabo.fr]

- 4. This compound-molybdate: a reversible, metal chelate stain for detection of proteins immobilized on membrane supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. biolabo.fr [biolabo.fr]

Absorbance Spectrum of Pyrogallol Red in Acidic Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance spectrum of Pyrogallol Red (PGR) in acidic solutions. This compound, a sulfonephthalein dye, is widely utilized in analytical chemistry, particularly in protein quantification assays. Its spectral properties are highly dependent on the pH of the solution, a characteristic that is fundamental to its application. This document outlines the available data on its absorbance in acidic media, provides detailed experimental protocols for its spectral analysis, and illustrates the underlying chemical principles.

Spectrophotometric Properties of this compound in Acidic Media

This compound exhibits distinct chromophoric properties in acidic environments. While extensive data on its use in protein-binding assays involving a molybdenum complex exists, information on the absorbance spectrum of this compound alone in acidic solutions is less consolidated. However, existing literature indicates that in acidic media, this compound has a characteristic absorbance peak in the blue-green region of the visible spectrum.

In a study on the color reaction between a this compound-molybdenum(VI) complex and protein, the absorption spectrum of a this compound solution at pH 2.5 was presented, confirming its intrinsic absorbance in this acidic range.[1] It was noted that there was no difference in the absorption spectra between the this compound solution and a this compound-albumin solution in the absence of molybdenum(VI), highlighting that the dye itself is the primary absorbing species under these conditions.[1]

The vast majority of available literature focuses on the this compound-molybdenum complex, which is used in protein assays. In an acidic medium, this complex typically exhibits an absorbance maximum (λmax) around 460 nm to 480 nm.[2][3] Upon binding to proteins, this peak shifts to approximately 600 nm.[2][3] Research on the reaction of this compound with nitrous acid in acidic conditions followed the absorbance changes at 465 nm for pH values ranging from 1.6 to 3.4, suggesting that this compound maintains significant absorbance at this wavelength across this acidic pH range.[4]

Quantitative Absorbance Data

| pH | Condition | λmax (nm) | Reference |

| 2.5 | This compound solution | ~470-490 | Inferred from spectral data[1] |

| Acidic | This compound-Molybdenum Complex | 460 | [2] |

| Acidic | This compound-Molybdenum Complex | 470 | [3] |

| 1.6 - 3.4 | This compound solution (for kinetics) | 465 | [4] |

Experimental Protocols

To facilitate further research and application, this section provides detailed methodologies for the preparation of this compound solutions and the determination of their absorbance spectra in acidic conditions.

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared for subsequent dilutions.

Materials:

-

This compound (molecular weight: 400.36 g/mol )

-

Methanol or Ethanol

-

Deionized water

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a desired amount of this compound powder. For a 1 mM stock solution, weigh 40.04 mg of this compound.

-

Dissolve the weighed this compound in a small volume of methanol or ethanol in a beaker.

-

Quantitatively transfer the dissolved solution to a 100 mL volumetric flask.

-

Rinse the beaker with deionized water and add the rinsing to the volumetric flask.

-

Bring the solution to the final volume of 100 mL with deionized water.

-

Mix the solution thoroughly by inversion.

-

Store the stock solution in a dark, airtight container at room temperature.

Determination of Absorbance Spectrum at a Specific Acidic pH

This protocol outlines the steps to measure the absorbance spectrum of this compound at a single acidic pH value.

Materials:

-

This compound stock solution

-

Acidic buffer solution of the desired pH (e.g., HCl-KCl buffer for pH 1-2.2, Glycine-HCl buffer for pH 2.2-3.6, Acetate buffer for pH 3.6-5.6)

-

Spectrophotometer (UV-Visible)

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution with the selected acidic buffer to a final concentration suitable for spectrophotometric analysis (typically in the micromolar range to yield an absorbance between 0.1 and 1.0 at the λmax).

-

Set the spectrophotometer to scan a wavelength range, for example, from 350 nm to 700 nm.

-

Use the acidic buffer solution as a blank to zero the spectrophotometer.

-

Rinse a cuvette with the this compound working solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Determination of Molar Absorptivity

The molar absorptivity (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the chosen acidic buffer.

-

Measure the absorbance of each dilution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

Visualizing Experimental and Chemical Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

References

The Pyrogallol Red Method: A Technical Guide to its Discovery, Development, and Application in Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pyrogallol Red method for protein quantification. We will explore its historical development, the underlying chemical principles, detailed experimental protocols, and a comparative analysis with other common protein assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate and reliable protein concentration measurements.

Discovery and Development

The this compound (PR) method for protein quantification is a dye-binding assay that has become a widely used alternative to traditional methods, particularly for the analysis of total protein in biological fluids like urine and cerebrospinal fluid (CSF).[1]

The foundation of this method was laid in the early 1980s. In 1983 , a publication by Fujita et al. described the colorimetric reaction between a this compound-molybdenum(VI) complex and protein.[2] This initial work established the principle of using the spectral shift of this complex upon binding to protein for quantification.

A significant advancement came in 1986 when Watanabe et al. published a modified version of the assay.[3][4] This modified method, often referred to as the this compound-Molybdate (PRM) method, improved the stability and sensitivity of the assay, making it more suitable for routine clinical and research laboratory use. The adaptations introduced by Watanabe and colleagues contributed to the method's increased adoption and commercialization.

Further refinements have been made over the years to enhance the assay's performance, including the addition of detergents like sodium dodecyl sulfate (SDS) to improve the uniformity of the response to different types of proteins.[5]

Principle of the Method

The this compound method is based on the formation of a blue-colored complex between the this compound-molybdate reagent and proteins in an acidic environment.[4] Here's a step-by-step breakdown of the chemical principle:

-

Reagent Complex Formation: In an acidic solution, this compound and sodium molybdate combine to form a red-colored complex. This complex has a characteristic absorbance maximum at approximately 470 nm.[5]

-

Protein Binding: When a protein is introduced into this solution, the this compound-molybdate complex binds to the protein. This binding is thought to occur primarily through electrostatic interactions with the basic amino acid residues of the protein, such as lysine and arginine.[6]

-

Spectral Shift: This binding event induces a conformational change in the dye-molybdate complex, causing a shift in its maximum absorbance to a longer wavelength, around 600 nm.[7][8] The solution's color changes from red to blue-purple.[9]

-

Quantification: The intensity of the blue color, measured by the absorbance at 600 nm, is directly proportional to the concentration of protein in the sample.[7][10] By creating a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin - BSA), the concentration of an unknown protein sample can be determined.

The following diagram illustrates the chemical principle of the this compound assay.

Experimental Protocols

This section provides a detailed methodology for performing the this compound protein assay. The protocol is suitable for use with a standard spectrophotometer.

Reagent Preparation (from individual components)

This compound-Molybdate Stock Solution:

-

This compound Solution: Dissolve 6.0 mg of this compound in 100 mL of methanol. This creates a 0.06 g/L solution.

-

Sodium Molybdate Solution: Dissolve 9.6 mg of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 100 mL of deionized water. This creates a 0.04 mM solution.

-

Succinate Buffer (pH 2.5):

-

Prepare a 0.1 M succinic acid solution by dissolving 1.18 g of succinic acid in 100 mL of deionized water.

-

Prepare a 0.1 M sodium hydroxide (NaOH) solution.

-

To the succinic acid solution, slowly add the NaOH solution while monitoring the pH with a pH meter until a pH of 2.5 is reached.

-

Working Reagent:

-

In a clean glass container, combine 50 mL of the this compound solution, 50 mL of the Sodium Molybdate solution, and 900 mL of the succinate buffer.

-

Mix the solution thoroughly. This working reagent should be stored in a dark bottle at 2-8°C and is typically stable for several weeks.[10]

Assay Procedure

The following workflow diagram outlines the key steps of the experimental protocol.

Detailed Steps:

-

Preparation of Standards: Prepare a series of protein standards of known concentrations by diluting a stock solution of a standard protein (e.g., Bovine Serum Albumin - BSA) with deionized water or a suitable buffer. A typical concentration range is from 0.1 to 1.0 mg/mL.

-

Sample Preparation: If the protein concentration of the unknown samples is expected to be high, dilute them with the same buffer used for the standards to ensure the absorbance reading falls within the linear range of the assay.

-

Assay Setup: Label a set of test tubes or a 96-well microplate for the blank, each standard concentration, and each unknown sample.

-

Reagent Addition: Pipette 1.0 mL of the this compound working reagent into each tube or an appropriate volume for the microplate wells.

-

Sample/Standard Addition:

-

To the "Blank" tube, add 20 µL of deionized water or the sample buffer.

-

To the "Standard" tubes, add 20 µL of each corresponding protein standard.

-

To the "Sample" tubes, add 20 µL of the unknown protein samples.

-

-

Mixing: Mix the contents of each tube gently but thoroughly by inversion or by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation and precipitation.

-

Incubation: Allow the reactions to proceed for at least 10 minutes at room temperature (15-25°C).[10] The color is generally stable for at least 30 minutes.[10]

-

Measurement: Set a spectrophotometer to a wavelength of 600 nm. Zero the instrument using the "Blank" sample. Measure the absorbance of all the standards and unknown samples.

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Quantitative Data and Performance

The this compound method exhibits robust performance characteristics, making it suitable for a variety of research and clinical applications.

Performance Characteristics

| Parameter | Typical Value(s) | Reference(s) |

| Linear Range | 10 to 16,000 mg/L | [3] |

| 0.01 to 2.0 mg/mL | [7] | |

| Up to 600 mg/dL (low sensitivity procedure) | [11] | |

| Detection Limit | 9.44 mg/L | [10] |

| Wavelength of Max. Absorbance | ~600 nm | [7][11] |

| Incubation Time | 5-10 minutes | [10] |

| Within-run Coefficient of Variation (CV) | < 3.3% | [3] |

| Day-to-day Coefficient of Variation (CV) | 2.9% | [3] |

Comparison with Other Protein Assays

The choice of a protein assay depends on several factors, including the nature of the protein, the sample matrix, and the required sensitivity and accuracy. The following table provides a comparison of the this compound method with two other commonly used protein assays: the Bradford and the Lowry methods.

| Feature | This compound Assay | Bradford Assay | Lowry Assay |

| Principle | Dye-binding (this compound-molybdate complex) | Dye-binding (Coomassie Brilliant Blue G-250) | Copper-based (Folin-Ciocalteu reagent) |

| Linear Range | Wide (e.g., 10-16,000 mg/L)[3] | Narrower (e.g., 20-2000 µg/mL) | Moderate (e.g., 5-100 µg/mL) |

| Sensitivity | High | Very High | High |

| Assay Time | Rapid (~10-15 minutes) | Very Rapid (~5-10 minutes) | Longer (~40-60 minutes) |

| Common Interfering Substances | Some detergents, aminoglycosides, phenothiazines[11] | High concentrations of detergents, basic buffers | Reducing agents (e.g., DTT, BME), EDTA, Tris, sugars |

| Protein-to-Protein Variation | Moderate; can be reduced with SDS[5] | High; depends on basic and aromatic amino acid content | Lower than Bradford |

| Advantages | Good sensitivity, wide linear range, relatively simple and fast | Very fast, simple, highly sensitive | Low protein-to-protein variation, high accuracy |

| Disadvantages | Susceptible to certain interferences, some protein-to-protein variation | High protein-to-protein variation, susceptible to detergents | Complex, multi-step procedure, many interfering substances |

Conclusion

The this compound method is a sensitive, rapid, and reliable technique for the quantification of total protein, particularly in samples such as urine and CSF. Its development by Fujita and subsequent modification by Watanabe have provided the scientific community with a valuable tool that offers a good balance of speed, sensitivity, and a wide linear range. While it is important to be aware of potential interfering substances and the moderate protein-to-protein variation, the this compound assay stands as a robust and practical alternative to other protein quantification methods in many research and drug development settings.

References

- 1. Comparison of Urinary Total Proteins by Four Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlas-medical.com [atlas-medical.com]

- 3. Urinary protein as measured with a this compound-molybdate complex, manually and in a Hitachi 726 automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein concentration by precipitation with this compound prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105572117A - Urine total protein detection kit suitable for full-automatic biochemical analyzer - Google Patents [patents.google.com]

- 6. [PDF] An improved this compound-molybdate method for determining total urinary protein. | Semantic Scholar [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Comparative Analysis of Urinary Total Proteins by Bicinchoninic Acid and this compound Molybdate Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlas-medical.com [atlas-medical.com]

- 11. biolabo.fr [biolabo.fr]

Pyrogallol Red: A Technical Guide for Complexometric Analysis in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Pyrogallol Red as a versatile complexometric indicator and spectrophotometric reagent. Primarily utilized in the precise quantification of metal ions and proteins, this organic dye offers a reliable and cost-effective analytical tool for various applications in research, quality control, and the pharmaceutical industry. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Core Principles of this compound in Complexometric Analysis

This compound, a sulfonephthalein dye, functions as a metallochromic indicator. Its utility in complexometric titrations is predicated on its ability to form distinctly colored complexes with metal ions. The underlying principle of its application is a competitive binding reaction.

In a typical complexometric titration, a solution containing a metal ion is treated with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). Initially, a small amount of this compound is added to the metal ion solution, forming a colored metal-indicator complex. As the EDTA titrant is gradually introduced, it preferentially binds with the free metal ions in the solution, forming a highly stable and colorless metal-EDTA complex.

At the equivalence point, when all free metal ions have been chelated by EDTA, the titrant then displaces the metal ion from the weaker metal-indicator complex. This releases the free this compound indicator into the solution, resulting in a sharp and observable color change, which signals the endpoint of the titration. For a successful titration, the stability of the metal-indicator complex must be lower than that of the metal-EDTA complex.

This compound is also extensively used in a colorimetric method for the determination of total protein concentration. In this application, it forms a complex with molybdate in an acidic medium. This this compound-molybdate complex then binds to the basic amino acid residues of proteins, leading to a significant shift in its maximum absorbance wavelength to approximately 600 nm. The intensity of the resulting blue-purple color is directly proportional to the concentration of protein in the sample.

Quantitative Data for this compound Applications

The following tables summarize key quantitative parameters for the use of this compound in complexometric titrations and protein determination assays.

Table 1: this compound as a Complexometric Indicator for Metal Titrations

| Metal Ion | Optimal pH | Color of Metal-Indicator Complex | Endpoint Color (Free Indicator) |

| Bismuth (Bi³⁺) | 1.5 - 2.0 | Red | Yellow |

| Cadmium (Cd²⁺) | ~9.3 | Red-Violet | Blue |

| Cobalt (Co²⁺) | Alkaline | Red-Violet | Blue |

| Magnesium (Mg²⁺) | ~10 | Red-Violet | Blue |

| Manganese (Mn²⁺) | ~10 | Red-Violet | Blue |

Note: Data for Bromothis compound, a closely related indicator, is often used interchangeably in literature and is included here.

Table 2: this compound-Molybdate Method for Total Protein Determination

| Parameter | Value |

| Wavelength of Maximum Absorbance (Protein Complex) | ~600 nm |

| Wavelength of Maximum Absorbance (Free Reagent) | ~480 nm |

| Typical Linearity Range | 0.05 - 1.0 mg/mL |

| Common Application | Quantification of protein in urine and cerebrospinal fluid (CSF) |

Experimental Protocols

Complexometric Titration of Magnesium Ions with EDTA

This protocol outlines a standard procedure for the direct complexometric titration of magnesium ions using this compound as an indicator.

Materials:

-

Magnesium ion solution (unknown concentration)

-

Standardized 0.01 M EDTA solution

-

This compound indicator solution (e.g., 0.1% w/v in ethanol)

-

Ammonia buffer solution (pH 10)

-

Deionized water

-

Burette, pipette, Erlenmeyer flask, and magnetic stirrer

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the magnesium ion solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water.

-

Add 5 mL of the pH 10 ammonia buffer solution to the flask to maintain the optimal pH for the reaction.

-

Add 2-3 drops of the this compound indicator solution. The solution should develop a distinct red-violet color, indicating the formation of the Mg²⁺-indicator complex.

-

Titrate the solution with the standardized 0.01 M EDTA solution from a burette while continuously stirring.

-

The endpoint is reached when the color of the solution sharply changes from red-violet to a clear blue. This signifies that all the magnesium ions have been complexed by EDTA.

-

Record the volume of EDTA used.

-

Repeat the titration at least two more times to ensure accuracy and calculate the average volume of EDTA consumed.

-

Calculate the concentration of magnesium ions in the original sample using the stoichiometry of the reaction (1:1 molar ratio between Mg²⁺ and EDTA).

Spectrophotometric Determination of Total Protein

This protocol describes the this compound-molybdate method for quantifying total protein in a sample.

Materials:

-

Protein sample (e.g., urine, CSF, or purified protein solution)

-

This compound-molybdate reagent

-

Protein standard solution (e.g., Bovine Serum Albumin - BSA) of known concentration

-

Saline or appropriate buffer for dilutions

-

Spectrophotometer

-

Test tubes or microplate

-

Pipettes

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of protein standards by diluting the stock protein standard solution with saline or the sample buffer. A typical concentration range for the standard curve is from 0.05 mg/mL to 1.0 mg/mL.

-

-

Assay Procedure:

-

Label test tubes for a blank, the standards, and the unknown samples.

-

Blank: Add 20 µL of saline or sample buffer.

-

Standards: Add 20 µL of each protein standard dilution.

-

Samples: Add 20 µL of the unknown protein sample. If the protein concentration is expected to be high, dilute the sample with saline or buffer.

-

To each tube, add 1.0 mL of the this compound-molybdate reagent and mix well.

-

-

Incubation:

-

Incubate the tubes at room temperature for approximately 5-10 minutes. The color is generally stable for at least 30 minutes.

-

-

Measurement:

-

Set the spectrophotometer to a wavelength of 600 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Visualizing Workflows and Relationships

Complexometric Titration Workflow

Caption: Workflow for the complexometric titration of metal ions using this compound.

Principle of Metallochromic Indicator Action

Caption: Logical relationship of species in a complexometric titration with this compound.

Protein Quantification Workflow

Caption: Workflow for the spectrophotometric quantification of proteins.

Applications in Drug Development and Research

While direct applications of this compound as a therapeutic agent are not established, its utility as an analytical tool is highly relevant in the drug development pipeline.

-

Protein Quantification: The development and manufacturing of biologic drugs, such as monoclonal antibodies and therapeutic proteins, require precise protein quantification at every stage, from purification to final formulation. The this compound-molybdate assay provides a rapid and sensitive method for this purpose.

-

Quality Control: In pharmaceutical manufacturing, complexometric titrations using indicators like this compound can be employed for the quality control of raw materials and finished products containing metal ions. For instance, determining the concentration of metal-based active pharmaceutical ingredients or trace metal impurities.

-

Preclinical Research: In preclinical studies, accurate determination of protein concentration in biological samples (e.g., plasma, tissue homogenates) is crucial for pharmacokinetic and pharmacodynamic analyses. The this compound assay offers a valuable tool for these investigations.

-

Antioxidant Research: this compound has been used as a probe to evaluate the antioxidant capacities of various compounds against hypochlorite, a reactive oxygen species. This application can be relevant in the screening and characterization of potential antioxidant drug candidates.

Furthermore, the core chemical structure of this compound, the pyrogallol moiety, has been investigated for its own biological activities. Studies have shown that pyrogallol can induce apoptosis and inhibit tumor growth in certain cancer cell lines, suggesting its potential as a scaffold for the development of novel anti-cancer agents. This highlights a potential, albeit indirect, link between the chemistry of the indicator and therapeutic research.

Methodological & Application

Application Notes & Protocols for Determination of Total Protein in Urine Samples using the Pyrogallol Red Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of total protein in urine is a critical diagnostic marker for renal disease and is essential in monitoring nephrotoxicity during drug development.[1][2][3] Proteinuria, the presence of excess protein in urine, is a hallmark of glomerular injury.[2][4] The Pyrogallol Red (PR) method is a simple, rapid, and cost-effective colorimetric assay for the quantitative determination of total protein in urine and cerebrospinal fluid (CSF).[5][6] This method is adaptable for both manual and automated systems, making it suitable for high-throughput screening.[6][7]

Principle of the Method

The this compound method is based on the formation of a protein-dye complex.[8] In an acidic environment, this compound combines with molybdate to form a red complex with an absorbance peak at 460 nm.[1][3] When proteins are present, their basic amino groups bind to this complex, causing a shift in the absorption peak to 600 nm.[1][3] The resulting blue-purple color intensity, measured between 578 nm and 612 nm, is directly proportional to the total protein concentration in the sample.[1][3] The addition of sodium dodecyl sulfate (SDS) to the reagent can be employed to equalize the chromogenicity of different proteins, such as albumin and gamma globulins.[5]

Reagents and Materials

| Reagent/Material | Description | Storage |

| This compound Reagent | A buffered solution containing this compound (e.g., 0.05 mM), sodium molybdate (e.g., 0.04-0.16 mM), and potentially a chelating agent, stabilizer, and surfactant.[1][9] | Store at 2-8°C or 18-25°C, protected from light, as specified by the manufacturer.[2][3] |

| Protein Standard | A solution of known protein concentration, typically bovine serum albumin (BSA) or human serum albumin (e.g., 0.5 mg/mL or 1.0 g/L).[1][9] | Store at 2-8°C.[3] |

| Urine Samples | Freshly collected urine. If not analyzed immediately, samples can be stored at 2-8°C for up to 8 days or for over a year at -20°C.[1][2][4] | It is recommended to centrifuge the urine to remove any particulate matter and adjust the pH to 7.0 before analysis.[1][3] |

| Spectrophotometer | Capable of measuring absorbance at 600 nm.[9] | - |

| Cuvettes | Matched cuvettes with a 1.0 cm light path.[2][4] | - |

| Pipettes | Calibrated pipettes for accurate delivery of reagents and samples.[9] | - |

| Test Tubes | For sample and reagent mixing.[9] | - |

Experimental Protocol: Manual Procedure

-

Reagent Preparation : Allow the this compound reagent and protein standard to equilibrate to room temperature before use.[9]

-

Assay Setup : Label test tubes for a blank, standard, and each urine sample.

-

Pipetting :

-

Blank : Add 20 µL of deionized water.

-

Standard : Add 20 µL of the Protein Standard Solution.

-

Sample : Add 20 µL of the urine sample.

-

-

Reaction : Add 1.0 mL of the this compound reagent to each tube.[9]

-

Mixing : Mix the contents of each tube thoroughly by gentle inversion.

-

Incubation : Incubate the tubes for a minimum of 5-10 minutes at room temperature (15-25°C) or 37°C.[2][4][7] The color is generally stable for at least 30 minutes when protected from light.[2][4]

-

Measurement : Set the spectrophotometer to 600 nm and zero the instrument using the blank.[9] Read and record the absorbance of the standard and each sample.

-

Calculation : Calculate the protein concentration in the urine samples using the following formula:

Protein Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (mg/dL)

Data Presentation: Performance Characteristics

The performance of the this compound assay has been evaluated in various studies. The following tables summarize key quantitative data.

Table 1: Assay Precision

| Parameter | Level 1 | Level 2 | Level 3 | Source |

| Intra-assay (n=20) | ||||

| Mean (mg/dL) | 220 | 536 | 1014 | [2] |

| SD (mg/dL) | 3.7 | 4.0 | 5.2 | [2] |

| CV (%) | 1.68 | 0.75 | 0.51 | [2] |

| Inter-assay (n=20) | ||||

| Mean (mg/dL) | 216 | 499 | 1018 | [2] |

| SD (mg/dL) | 18.3 | 26.1 | 166.1 | [2] |

| CV (%) | 8.47 | 5.23 | 16.32 | [2] |

| Within-run CV (%) | < 3.3 | - | - | [7] |

| Day-to-day CV (%) | 2.9 | - | - | [7] |

Table 2: Linearity and Sensitivity

| Parameter | Value | Source |

| Linearity Range | 10 to 16,000 mg/L | [7] |

| Up to 150 mg/dL (high sensitivity procedure) | [1] | |

| Up to 600 mg/dL (low sensitivity procedure) | [1] | |

| Detection limit 9.44 mg/L to linearity limit of 4000 mg/L | [2][4] | |

| Sensitivity | 1 mg/L = 0.00026 Absorbance | [2] |

| Normal Range in Urine | 28 to 141 mg/day | [7] |

| < 100 mg/24 h | [2] |

Potential Interferences

Several substances have been reported to interfere with the this compound assay. It is crucial to consider these potential interferences when interpreting results.

-

Positive Interference (Falsely Elevated Results) :

-

Negative Interference (Falsely Lowered Results) :

The addition of SDS to the reagent may increase interference from certain substances like aminoglycosides.[10][11]

Workflow and Diagrams

Experimental Workflow

The overall workflow for determining total urinary protein using the this compound method is straightforward.

Caption: Experimental workflow for the this compound total protein assay.

Principle of the Reaction

The chemical principle involves the binding of the this compound-molybdate complex to protein.

References

- 1. biolabo.fr [biolabo.fr]

- 2. atlas-medical.com [atlas-medical.com]

- 3. biolabo.fr [biolabo.fr]

- 4. atlas-medical.com [atlas-medical.com]

- 5. researchgate.net [researchgate.net]

- 6. jantdx.com [jantdx.com]

- 7. Urinary protein as measured with a this compound-molybdate complex, manually and in a Hitachi 726 automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein concentration by precipitation with this compound prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Interference in the Coomassie Brilliant Blue and this compound protein dye-binding assays is increased by the addition of sodium dodecyl sulfate to the dye reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoglycoside interference in the this compound-molybdate protein assay is increased by the addition of sodium dodecyl sulfate to the dye reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Spectrophotometric Determination of CSF Protein with Pyrogallol Red

Introduction

The quantification of total protein in cerebrospinal fluid (CSF) is a critical diagnostic tool for various neurological diseases, including meningitis, multiple sclerosis, and tumors of the central nervous system. The Pyrogallol Red (PR) method offers a rapid, sensitive, and reliable colorimetric assay for this purpose. This application note provides a detailed protocol for the spectrophotometric determination of protein in CSF using the this compound-molybdate complex, intended for researchers, scientists, and drug development professionals.

The principle of the assay is based on the formation of a blue-purple complex between the this compound-molybdate reagent and proteins in an acidic medium. The dye, in its free form, has a maximum absorbance at approximately 460 nm. Upon binding to the basic amino acid residues of proteins, the absorption maximum shifts to around 600 nm.[1][2][3] The resulting increase in absorbance at this wavelength is directly proportional to the protein concentration in the sample.[1][2][3]

Quantitative Data Summary

The performance characteristics of the this compound method for CSF protein determination are summarized in the tables below. These values are compiled from various commercially available kits and published literature, providing a comparative overview.

Table 1: Assay Parameters and Performance Characteristics

| Parameter | Value | References |

| Wavelength of Maximum Absorbance (λmax) | 598 - 612 nm | [2][4] |

| Linearity Range | Up to 150 mg/dL (high sensitivity) or 600 mg/dL (low sensitivity) | [2] |

| Linearity Range (alternative) | Up to 200 mg/L | [5] |

| Linearity Range (alternative) | 0.01 - 2 mg/mL | [6] |

| Limit of Detection | Approximately 10 mg/L | [5] |

| Incubation Time | 5 - 10 minutes at room temperature or 37°C | [4] |

| Sample Volume | 20 - 50 µL | [4][7] |

| Standard | Bovine Serum Albumin (BSA) or Human Serum Albumin | [2][6] |

Table 2: Reagent Composition

| Component | Concentration | References |

| This compound | 0.05 - 0.06 mmol/L | [2][6][8] |

| Sodium Molybdate | 0.04 - 0.16 mmol/L | [2][6][8] |

| Buffer | Acidic pH | [4][5] |

| Stabilizers and Surfactants | Present in some formulations | [6] |

| Methanol | ~10% in some formulations | [1] |

Experimental Protocols

This section provides a detailed methodology for the determination of CSF protein using the this compound method.

Reagent Preparation

While ready-to-use commercial kits are widely available and recommended for consistency, a typical this compound reagent can be prepared based on the following components.

Components:

-

This compound

-

Sodium Molybdate

-

Succinic acid buffer (or other suitable acidic buffer)

-

Methanol (optional)

-

Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) (optional, to enhance protein solubility and color development)

-

Distilled or deionized water

Preparation of a Representative Working Reagent:

-

Prepare a succinate buffer solution at an acidic pH (e.g., pH 2.5).

-

Dissolve Sodium Molybdate in the buffer to a final concentration of approximately 0.04 mmol/L.[2][8]

-

Dissolve this compound in a small volume of methanol and then add it to the buffer solution to a final concentration of approximately 0.06 mmol/L.[2]

-

If included, add a surfactant like SDS to a final concentration of around 25 mg/L.

-

Bring the final volume to the desired amount with the buffer.

-

The reagent should be stored in a light-protected container at 2-8°C.[5]

Standard Curve Generation

A standard curve is essential for the accurate quantification of protein in unknown samples.

-

Prepare a Stock Standard Solution: Use a certified protein standard, such as Bovine Serum Albumin (BSA), at a concentration of 1 g/L (100 mg/dL).[2]

-

Prepare Working Standards: Create a series of dilutions from the stock standard solution using 0.9% saline. A typical range for the working standards would be from 10 mg/L to 200 mg/L.

-

Assay the Standards: Follow the "Sample Analysis Protocol" described below for each working standard.

-

Plot the Standard Curve: Plot the absorbance at 600 nm (y-axis) versus the corresponding protein concentration (x-axis) for the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

Sample Analysis Protocol

-

Sample Preparation: Centrifuge CSF samples to remove any cellular debris. Samples should be at room temperature before analysis.[1] If the protein concentration is expected to be high, dilute the sample with 0.9% saline.[6][8]

-

Assay Setup: Label tubes for a blank, standards, and CSF samples.

-

Reagent Addition: Add 1.0 mL of the this compound working reagent to each tube.[4]

-

Sample/Standard Addition:

-

Incubation: Mix the contents of each tube gently by inversion and incubate for 5-10 minutes at room temperature (15-25°C) or 37°C.[4][8] The color developed is typically stable for at least 30 minutes.[4][8]

-

Spectrophotometric Measurement: Set the spectrophotometer to 600 nm and zero the instrument using the blank.[2] Measure the absorbance of each standard and sample.

-

Calculation: Determine the protein concentration of the CSF samples using the equation from the standard curve. Remember to multiply the result by the dilution factor if the sample was diluted.

Visualizations

Chemical Principle of the Assay

The following diagram illustrates the fundamental principle of the this compound assay.

Caption: Chemical principle of the this compound protein assay.

Experimental Workflow

The diagram below outlines the step-by-step workflow for the spectrophotometric determination of CSF protein.

Caption: Experimental workflow for CSF protein determination.

Potential Interferences

It is important to be aware of substances that may interfere with the this compound assay, which can lead to inaccurate results. Potential interfering substances include certain drugs, such as aminoglycoside antibiotics, and high concentrations of hemoglobin.[2] It is recommended to review patient medication history and to note any hemolysis in the sample.

Conclusion

The this compound method provides a simple, rapid, and sensitive means for the quantitative determination of total protein in cerebrospinal fluid. Its ease of use and suitability for automation make it a valuable tool in both clinical diagnostics and research settings. For optimal results, it is crucial to use high-quality reagents, carefully prepare standards, and be mindful of potential interferences.

References

- 1. biolabo.fr [biolabo.fr]

- 2. biolabo.fr [biolabo.fr]

- 3. Assessment of a this compound technique for total protein measurement in the cerebrospinal fluid of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. labcarediagnostics.com [labcarediagnostics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. atlas-medical.com [atlas-medical.com]

Application Notes and Protocols for Pyrogallol Red Assay: Standard Curve Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pyrogallol Red (PGR) assay is a rapid and sensitive colorimetric method for the quantification of total protein concentration.[1] This technique is particularly useful for samples with low protein content, such as urine and cerebrospinal fluid (CSF).[1][2] The principle of the assay is based on the formation of a blue-colored complex between the this compound-molybdate reagent and proteins in an acidic environment.[3][4] The intensity of the color, which is measured spectrophotometrically at approximately 600 nm, is directly proportional to the amount of protein in the sample.[5][6] Accurate protein quantification relies on the generation of a reliable standard curve using a protein of known concentration.

Experimental Protocols

This section provides a detailed methodology for preparing a standard curve for the this compound assay. The protocol is adaptable for both test tube and microplate formats.

1. Materials and Reagents

-

This compound Reagent: A buffered solution containing this compound and sodium molybdate in an acidic buffer. Commercially available kits are recommended for consistency.[1] A typical formulation includes 50 µmol/L this compound and 0.04 mmol/L sodium molybdate.[4][7]

-

Protein Standard: A protein standard of known concentration, such as Bovine Serum Albumin (BSA) or human serum albumin. A stock solution of 1.0 mg/mL is commonly used.[1]

-

Diluent: Saline solution (0.9% NaCl) or the same buffer used to prepare the unknown samples.[1]

-

Equipment:

2. Preparation of Protein Standards

A serial dilution of the protein standard stock solution is performed to generate a range of concentrations for the standard curve. A typical concentration range is from 0.05 mg/mL to 1.0 mg/mL.[1]

Table 1: Preparation of Protein Standards from a 1.0 mg/mL Stock

| Standard | Concentration (mg/mL) | Volume of 1.0 mg/mL Stock (µL) | Volume of Diluent (µL) |

| 1 | 1.0 | 500 | 0 |

| 2 | 0.75 | 375 | 125 |

| 3 | 0.50 | 250 | 250 |

| 4 | 0.25 | 125 | 375 |

| 5 | 0.125 | 62.5 | 437.5 |

| 6 | 0.0625 | 31.25 | 468.75 |

| Blank | 0 | 0 | 500 |

Note: Adjust volumes as needed based on the required volume for the assay.

3. Assay Procedure (Test Tube Format)

-

Labeling: Label a series of test tubes for the blank, each protein standard, and the unknown samples.[1]

-

Reagent Equilibration: Allow the this compound reagent to reach room temperature before use.

-

Pipetting:

-

Reagent Addition: Add 1.0 mL of the this compound reagent to each tube.[7]

-

Mixing: Mix the contents of each tube thoroughly by gentle vortexing or inversion.

-

Incubation: Incubate the tubes for 5 to 10 minutes at room temperature (15-25°C) or for 3-5 minutes at 37°C.[6][7] The color is generally stable for at least 30 minutes.[7]

-

Measurement: Measure the absorbance of the blank, standards, and samples at 600 nm using a spectrophotometer.[6] Zero the instrument with water or the reagent blank as specified by the manufacturer's protocol.

4. Data Analysis

-

Blank Correction: Subtract the absorbance of the blank from the absorbance readings of all standards and unknown samples.

-

Standard Curve Generation: Plot the blank-corrected absorbance values for the protein standards on the y-axis against their corresponding known concentrations on the x-axis.

-

Determine Unknown Concentration: Use the standard curve to determine the protein concentration of the unknown samples by interpolating their blank-corrected absorbance values.

Data Presentation

The following table represents typical data obtained from a this compound assay for generating a standard curve.

Table 2: Example Standard Curve Data

| Standard Concentration (mg/mL) | Absorbance at 600 nm (Raw) | Absorbance at 600 nm (Blank Corrected) |

| 0 (Blank) | 0.150 | 0.000 |

| 0.0625 | 0.225 | 0.075 |

| 0.125 | 0.301 | 0.151 |

| 0.25 | 0.452 | 0.302 |

| 0.50 | 0.755 | 0.605 |

| 0.75 | 1.058 | 0.908 |

| 1.0 | 1.360 | 1.210 |

Mandatory Visualization

Caption: Workflow for preparing a standard curve in a this compound protein assay.

References

- 1. benchchem.com [benchchem.com]

- 2. biolabo.fr [biolabo.fr]

- 3. Protein concentration by precipitation with this compound prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. biolabo.fr [biolabo.fr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. atlas-medical.com [atlas-medical.com]

Application Note and Protocol: Pyrogallol Red Assay for Total Protein Quantification in Microplate Readers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pyrogallol Red (PGR) assay is a rapid and sensitive colorimetric method for the quantification of total protein. This method is particularly well-suited for high-throughput screening using microplate readers. The assay relies on the formation of a complex between this compound-molybdate and proteins in an acidic environment. This binding shifts the absorbance maximum of the dye, and the resulting color change, measured at approximately 600 nm, is directly proportional to the protein concentration in the sample.[1][2][3] This application note provides a detailed protocol for performing the this compound assay in a 96-well microplate format.

Assay Principle

The principle of the this compound assay is based on the specific interaction between the this compound-molybdate complex and protein molecules.[1][2] In an acidic solution, this compound and sodium molybdate combine to form a red-colored complex with an absorbance peak around 460 nm.[1][2] When proteins are introduced, the basic amino groups of the protein bind to this dye-molybdate complex.[1][3] This interaction causes a shift in the complex's absorption maximum to 600 nm, resulting in a blue-colored solution.[1][2] The intensity of this blue color is proportional to the concentration of protein present in the sample.

Materials and Reagents

-

This compound Reagent (Ready-to-use solution containing this compound and Sodium Molybdate)

-

Protein Standard (e.g., Bovine Serum Albumin - BSA, at a concentration of 1 mg/mL)

-

Distilled or deionized water

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 600 nm

-

Precision micropipettes and tips

Experimental Protocols

A series of protein standards should be prepared to generate a standard curve. The following table details the preparation of BSA standards from a 1 mg/mL stock solution.

| Standard | Volume of 1 mg/mL BSA Stock (µL) | Volume of Distilled Water (µL) | Final Concentration (µg/mL) |

| S1 | 200 | 0 | 1000 |

| S2 | 100 | 100 | 500 |

| S3 | 50 | 150 | 250 |

| S4 | 25 | 175 | 125 |

| S5 | 12.5 | 187.5 | 62.5 |

| S6 | 0 | 200 | 0 (Blank) |

-

Reagent Equilibration: Allow the this compound reagent to come to room temperature before use.[4]

-

Sample and Standard Loading: Pipette 10 µL of each protein standard, unknown sample, and blank (distilled water) into separate wells of the 96-well microplate.[4][5]

-

Reagent Addition: Add 200 µL of the this compound reagent to each well containing the standards, samples, and blank.[4][5]

-

Incubation: Incubate the microplate for 10 to 30 minutes at room temperature.[1][4] A 30-minute incubation is commonly recommended for stable color development.[4]

-

Absorbance Measurement: Measure the absorbance of each well at 600 nm using a microplate reader. The measurement should ideally be taken within one hour of adding the reagent.[4]

Data Presentation and Analysis

-

Blank Subtraction: Subtract the average absorbance of the blank (Standard S6) from the absorbance readings of all standards and unknown samples.

-

Standard Curve Generation: Plot the blank-corrected absorbance values of the protein standards (Y-axis) against their corresponding concentrations in µg/mL (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be close to 1.0 for a good linear fit.

-

Unknown Sample Concentration Determination: Use the equation from the linear regression to calculate the protein concentration of the unknown samples.

Example Data Table:

| Well | Sample | Absorbance at 600 nm | Blank-Corrected Absorbance | Protein Concentration (µg/mL) |

| A1, A2 | Blank (0 µg/mL) | 0.150 | 0.000 | 0 |

| B1, B2 | Standard (62.5 µg/mL) | 0.275 | 0.125 | 62.5 |

| C1, C2 | Standard (125 µg/mL) | 0.400 | 0.250 | 125 |

| D1, D2 | Standard (250 µg/mL) | 0.650 | 0.500 | 250 |

| E1, E2 | Standard (500 µg/mL) | 1.150 | 1.000 | 500 |

| F1, F2 | Standard (1000 µg/mL) | 2.150 | 2.000 | 1000 |

| G1, G2 | Unknown Sample 1 | 0.525 | 0.375 | Calculated |

| H1, H2 | Unknown Sample 2 | 0.900 | 0.750 | Calculated |

Assay Performance and Interferences

Linearity: The assay is typically linear up to a certain protein concentration, which can depend on the specific reagent formulation and sample-to-reagent ratio.[1] Samples with concentrations exceeding the linear range should be diluted and re-assayed.

Interfering Substances: The this compound assay is susceptible to interference from various substances. It is crucial to be aware of these potential interferences to ensure accurate protein quantification.

| Substance Class | Examples | Effect |

| Aminoglycosides | Gentamicin, Neomycin | Positive Interference[6][7][8] |

| Ampholytes | Positive Interference[6][7] | |

| Detergents | Sodium Dodecyl Sulfate (SDS) | Negative Interference[6][7] |

| Phenothiazines | Chlorpromazine | Positive Interference[6][7] |

| Chelating Agents | EDTA | Negative Interference[6][7] |

| Organic Acids | Citric Acid, Oxalic Acid, Tartaric Acid | Negative Interference[6][7] |

| Quinolone Antibiotics | Levofloxacin, Ofloxacin | False-positive interference[9] |

| Quinine Derivatives | Hydroxychloroquine | False-positive interference[9] |

Compatible Substances: Many common laboratory reagents are compatible with the this compound assay up to certain concentrations.

| Substance | Compatible Concentration |

| Glycine | 100 mM |

| Tris | 2 M |

| HCl | 200 mM |

| HEPES | 100 mM |

| MES | 100 mM |

| MOPS | 100 mM |

| PIPES | 100 mM |

| Tricine | 100 mM |

| Imidazole | 200 mM |

| Glucose | 1 M |

| Sucrose | 25 % |

| (NH4)2SO4 | 1 M |

| KCl | 1 M |

| MgCl2 | 50 mM |

| CaCl2 | 10 mM |

| Compatibility data sourced from a commercial product datasheet.[4] |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the this compound microplate assay.

Signaling Pathway (Assay Principle) Diagram:

Caption: Principle of the this compound protein assay.

References

- 1. biolabo.fr [biolabo.fr]

- 2. biolabo.fr [biolabo.fr]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Ready-to-use Solution for this compound-Molybdate Protein Assay | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Interference in the Coomassie Brilliant Blue and this compound protein dye-binding assays is increased by the addition of sodium dodecyl sulfate to the dye reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aminoglycoside interference in the this compound-molybdate protein assay is increased by the addition of sodium dodecyl sulfate to the dye reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the this compound-molybdate protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pyrogallol Red in Automated Protein Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrogallol Red (PR) method is a sensitive and rapid colorimetric assay for the quantitative determination of total protein, particularly in biological fluids such as urine and cerebrospinal fluid (CSF).[1][2][3] This method is well-suited for high-throughput screening and automated analysis due to its simplicity and fast reaction time.[4] The assay is based on the formation of a blue-colored complex between the this compound-molybdate reagent and proteins in an acidic medium.[5][6] The intensity of this complex, measured spectrophotometrically at approximately 600 nm, is directly proportional to the protein concentration in the sample.[6][7]

Principle of the Method

Under acidic conditions, this compound and sodium molybdate form a red-colored complex with a maximum absorbance at 460-470 nm.[2][6][7] When proteins are introduced, their basic amino acid residues interact with this complex. This binding event causes a shift in the maximal absorbance of the dye to 600 nm, resulting in a color change to blue.[2][6] The increase in absorbance at 600 nm is then used to quantify the protein concentration.

Figure 1: Principle of the this compound Protein Assay.

Application Data and Performance Characteristics

The this compound assay exhibits excellent performance characteristics, making it a reliable method for automated protein analysis. Key quantitative data from various sources are summarized below for easy comparison.

| Parameter | Value | Sample Type(s) | Reference |

| Linearity | Up to 150 mg/dL (high sensitivity) | Urine, CSF | [6] |

| Up to 600 mg/dL (low sensitivity) | Urine, CSF | [6] | |

| 10 to 16,000 mg/L | Urine | [4] | |

| Up to 2.6 g/L | Rat Urine | [8] | |

| 0.06 to 2.0 g/L | General | [7] | |

| Precision | |||

| Within-run CV | < 3.3% | Urine | [4] |

| 6.6% (at 0.16 g/L) | Rat Urine | [8] | |

| 1.3% (at 1.96 g/L) | Rat Urine | [8] | |

| Day-to-day CV | 2.9% | Urine | [4] |

| Between-day CV | 10.9% (at 0.16 g/L) | Rat Urine | [8] |

| 1.1% (at 1.96 g/L) | Rat Urine | [8] | |

| Normal Range | 28 to 141 mg/day | Urine | [4] |

| Correlation | r = 0.995 (vs. trichloroacetic acid-biuret method) | Urine | [4] |

| r² = 0.998 (vs. Coomassie Brilliant Blue method) | Rat Urine | [8] | |

| r = 0.951 (vs. gel filtration and modified biuret method) | Urine | [9] |

Experimental Protocols

Reagents and Materials

-

This compound Reagent: A solution containing this compound and sodium molybdate in an acidic buffer.[6][10] Commercial kits are readily available.[1]

-

Protein Standard: Bovine Serum Albumin (BSA) standard solution (e.g., 1.0 g/L or 100 mg/dL).[3][6]

-

Samples: Urine or CSF, centrifuged to remove any particulate matter.[3][6]

-

Spectrophotometer or automated analyzer capable of reading absorbance at 600 nm.[6]

-

Pipettes and test tubes or microplates.

Manual Assay Protocol

This protocol is adapted from commercially available kits and published methods.[10]

-

Preparation: Allow all reagents and samples to reach room temperature.

-

Assay Setup: Label test tubes for a blank, standards, and unknown samples.

-

Reagent Addition: Pipette 1.0 mL of the Total Protein Reagent into each tube.

-

Sample/Standard Addition:

-

Add 20 µL of deionized water to the blank tube.

-

Add 20 µL of the Protein Standard solution to the standard tubes.

-

Add 20 µL of the sample to the respective test tubes.

-

-

Incubation: Mix the contents of each tube by gentle inversion and incubate for 5-10 minutes at room temperature (15-25°C) or for a shorter duration at 37°C.[4][10] The color is generally stable for at least 15-30 minutes.[10]

-

Measurement: Set the spectrophotometer to 600 nm and zero the instrument using the reagent blank. Read and record the absorbance of the standards and samples.

-

Calculation: Calculate the protein concentration of the samples using the absorbance of the known standard.

Automated Assay Workflow

The this compound method is readily adaptable to various automated clinical chemistry analyzers.[4][8] The general workflow on an automated platform is as follows:

Figure 2: Generalized workflow for automated this compound protein analysis.

Specific procedures for automated instruments are typically available from the reagent manufacturer upon request.[6]

Interfering Substances

While the this compound assay is robust, certain substances can interfere with the results. It is crucial to be aware of these potential interferences, especially when analyzing clinical samples.

| Interfering Substance | Effect on Assay | Reference |

| Hemoglobin | 4-6% overestimation | [6] |

| Aminoglycosides | Positive interference | [11][12][13] |

| Ampholytes | Positive interference | [11][12] |

| Phenothiazines | Positive interference | [11][12] |

| Quinolone Antibiotics | Statistically significant false-positive interference | [14] |

| Quinine Derivatives | Statistically significant false-positive interference | [14] |

| Sodium Dodecyl Sulfate (SDS) | Negative interference (can also increase interference from other substances) | [11][12][13] |

| Citric Acid | Negative interference | [11][12] |

| Dextran Sulfate | Negative interference | [11][12] |

| EDTA | Negative interference | [11][12] |

| Oxalic Acid | Negative interference | [11][12] |

| Tartaric Acid | Negative interference | [11][12] |

Note: The addition of small amounts of Sodium Dodecyl Sulfate (SDS) to the reagent has been shown in some studies to modify protein reactivities, so that the chromogenicity of human gamma globulins is the same as that of albumin, potentially improving accuracy.[9] However, other studies indicate that SDS can increase interference from substances like aminoglycosides.[13]

Conclusion

The this compound method for total protein determination is a simple, rapid, and reliable technique suitable for both manual and automated platforms.[1][4] Its wide linear range and good precision make it a valuable tool in clinical diagnostics and research, particularly for the analysis of urine and CSF samples.[3][4][6] Awareness of potential interfering substances is essential for accurate interpretation of results.[14] Researchers and drug development professionals can leverage this automated assay for efficient and high-throughput screening of protein content in various samples.

References

- 1. jantdx.com [jantdx.com]

- 2. Protein Determination Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. biolabo.fr [biolabo.fr]

- 4. Urinary protein as measured with a this compound-molybdate complex, manually and in a Hitachi 726 automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein concentration by precipitation with this compound prior to electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolabo.fr [biolabo.fr]

- 7. This compound - WikiLectures [wikilectures.eu]

- 8. Evaluation of an automated this compound-molybdate method for the measurement of urinary protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atlas-medical.com [atlas-medical.com]

- 11. Interference in the Coomassie Brilliant Blue and this compound protein dye-binding assays is increased by the addition of sodium dodecyl sulfate to the dye reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]